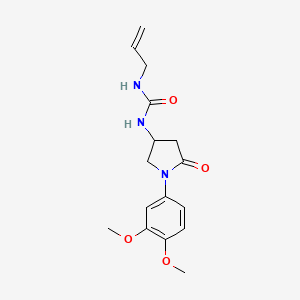

1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

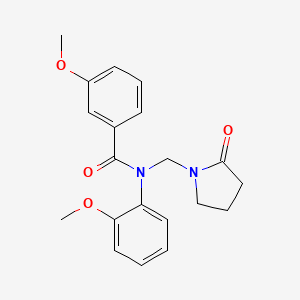

The compound seems to be a complex organic molecule with multiple functional groups. It contains an allyl group, a urea group, a pyrrolidinone group, and a dimethoxyphenyl group .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the allyl group might undergo reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics like boiling point, melting point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Research has shown that allylic compounds and urea derivatives can be utilized in synthesis and catalysis. For example, methyltrioxorhenium-catalyzed epoxidations in ionic liquids have demonstrated excellent conversions and selectivities for the epoxides of a wide range of substrates, showcasing the potential of similar compounds in catalytic applications (Owens & Abu‐Omar, 2000). Additionally, complexation-induced unfolding of heterocyclic ureas has been studied, revealing their ability to form multiply hydrogen-bonded complexes, which could be significant in the design of self-assembling materials (Corbin et al., 2001).

Anticancer Agents

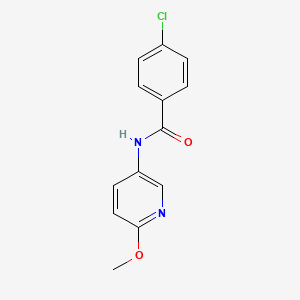

The synthesis and biological evaluation of urea derivatives as anticancer agents have also been explored. One study designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential therapeutic applications of similar compounds (Feng et al., 2020).

Chiral Separation and Molecular Recognition

Research into the molecular structure of chromatographic chiral selectors based on derivatives of ergot alkaloids, such as terguride, has shown the potential for similar compounds in chiral separation technologies. The study of the chiral recognition mechanism when used as the stationary phase for racemic mixture separation highlights the importance of such compounds in analytical chemistry (Bachechi et al., 1998).

Epoxidation and Redox Catalysis

The use of urea-hydrogen peroxide adducts in the highly selective epoxidation of olefinic compounds has been reported, demonstrating an increased epoxide selectivity for various unsaturated compounds. This highlights the application of urea derivatives in improving the efficiency of redox catalysis (Laha & Kumar, 2002).

Corrosion Inhibition

Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The formation of a protective layer on the steel surface indicates the utility of similar compounds in materials science and engineering to enhance the durability of metals (Mistry et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-4-7-17-16(21)18-11-8-15(20)19(10-11)12-5-6-13(22-2)14(9-12)23-3/h4-6,9,11H,1,7-8,10H2,2-3H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZONLIGBMTJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide](/img/structure/B2751980.png)

![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2751983.png)

![methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2751984.png)

![4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2751991.png)

![ethyl 2-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2751993.png)

![4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2752000.png)